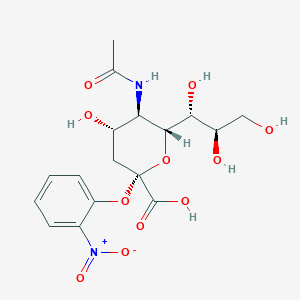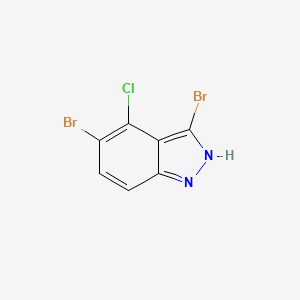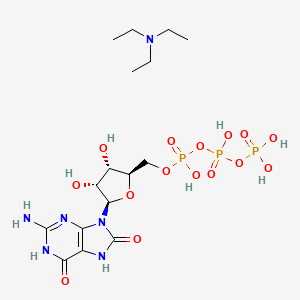
4,5'-Di(desmethyl) Omeprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5’-Di(desmethyl) Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is structurally similar to omeprazole but lacks two methyl groups, which may influence its chemical properties and biological activity. It is often used in scientific research to study the pharmacokinetics and metabolism of omeprazole and its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Di(desmethyl) Omeprazole typically involves the demethylation of omeprazole or its intermediates. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of 4,5’-Di(desmethyl) Omeprazole may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by selective demethylation and purification steps. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5’-Di(desmethyl) Omeprazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peroxyacetic acid.
Reduction: Sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5’-Di(desmethyl) Omeprazole is widely used in scientific research for various applications:
Chemistry: Studying the chemical properties and reactivity of omeprazole derivatives.
Industry: Quality control and method validation in the production of omeprazole and related compounds.
Wirkmechanismus
The mechanism of action of 4,5’-Di(desmethyl) Omeprazole is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion. The compound binds to the enzyme’s active site, preventing the final step of acid production. This inhibition leads to a decrease in gastric acidity, providing relief from acid-related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic profile.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
4,5’-Di(desmethyl) Omeprazole is unique due to the absence of two methyl groups, which may affect its chemical reactivity and biological activity. This structural difference allows researchers to study the impact of methylation on the pharmacokinetics and efficacy of proton pump inhibitors .
Eigenschaften
Molekularformel |
C15H15N3O3S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18) |
InChI-Schlüssel |
KZBCVDVTEFYIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



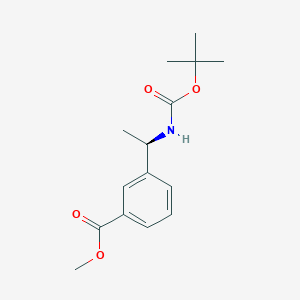
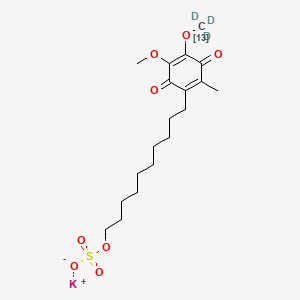
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
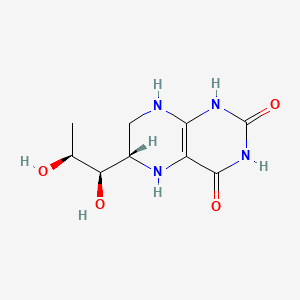
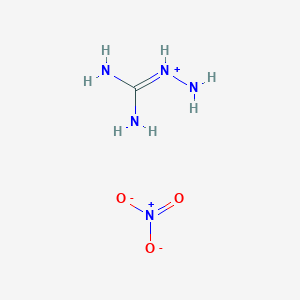
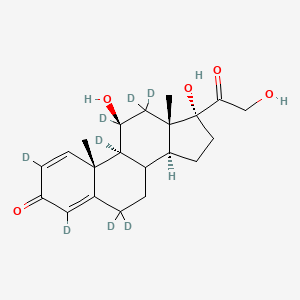
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)
![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
